Methyl 4-propoxybenzoate CAS 25662-13-9 safety data sheet (SDS)
Methyl 4-propoxybenzoate CAS 25662-13-9 safety data sheet (SDS)
Executive Summary & Chemical Architecture
Methyl 4-propoxybenzoate (CAS 25662-13-9) is a para-substituted aromatic ester utilized primarily as an intermediate in the synthesis of liquid crystalline materials and pharmaceutical precursors (specifically in the design of local anesthetics and anti-arrhythmic agents).
Structurally, it consists of a benzoate core flanked by a methyl ester moiety and a propoxy ether tail. This amphiphilic architecture—combining a lipophilic propoxy chain with a polar ester group—dictates its behavior: it is capable of skin permeation (lipophilicity) and susceptible to base-catalyzed hydrolysis (ester functionality).
Chemical Identification Table
| Parameter | Specification |
| IUPAC Name | Methyl 4-propoxybenzoate |
| CAS Number | 25662-13-9 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)OC |
| Synonyms | Methyl p-propoxybenzoate; 4-Propoxybenzoic acid methyl ester |
Critical Hazard Assessment (H-Code Analysis)
While standard Safety Data Sheets (SDS) categorize this compound under generic "Warning" labels, a researcher must understand the mechanism of toxicity to implement effective controls.
The "Why" Behind the Warning
The primary hazards are Skin Irritation (H315) , Eye Irritation (H319) , and STOT-SE (H335) .
-
Lipophilic Transport: The propoxy chain increases the molecule's logP (partition coefficient) compared to methyl benzoate. This allows the chemical to penetrate the stratum corneum more effectively than shorter-chain homologues [1].
-
In-Situ Hydrolysis: Upon contact with moist mucous membranes (eyes/lungs), esterases or spontaneous hydrolysis can cleave the methyl group, generating 4-propoxybenzoic acid . The resulting localized acidity is the primary driver of irritation [2].
Risk Mitigation Workflow
The following diagram outlines the logical flow for handling this compound, integrating PPE selection with the chemical's physical state.
Figure 1: Operational safety workflow emphasizing state assessment due to the compound's low melting point.
Physicochemical Profiling
Researchers must be aware that Methyl 4-propoxybenzoate often exists on the borderline between solid and liquid at standard laboratory temperatures (approx. 25°C). It may appear as a white crystalline solid or a viscous, supercooled liquid.
| Property | Value / Observation | Relevance to Protocol |
| Physical State | Low-melting solid or liquid | May require gentle warming (water bath <40°C) to aliquot volumetrically. |
| Melting Point | Approx. 30–40°C (Predicted) | Store in a cool place (<20°C) to maintain solid state for easier weighing. |
| Boiling Point | ~280°C (Predicted at 760 mmHg) | High boiling point makes it suitable for high-temp reactions without rapid evaporation. |
| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂ | Insoluble in water; requires organic co-solvent for biological assays. |
| Flash Point | >110°C | Combustible but not highly flammable. |
Note: Exact experimental melting points vary by purity and polymorph. The propoxy homologue typically melts lower than the methoxy homologue (Methyl anisate, MP ~48°C) due to crystal packing disruption.
Synthesis & Application Protocols
Synthetic Utility
Methyl 4-propoxybenzoate is frequently synthesized via the Williamson Ether Synthesis alkylation of Methyl 4-hydroxybenzoate (Methyl Paraben). This is a robust, self-validating protocol often used to generate reference standards [3].
Reaction Scheme: Methyl 4-hydroxybenzoate + 1-Bromopropane + K₂CO₃ → Methyl 4-propoxybenzoate
Validated Synthesis Protocol
Objective: Preparation of analytical standard (10 mmol scale).
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Methyl 4-hydroxybenzoate (1.52 g, 10 mmol)
-
Potassium Carbonate (anhydrous, 2.76 g, 20 mmol) - Acts as the base to deprotonate the phenol.
-
Acetone or Acetonitrile (20 mL) - Solvent.
-
1-Bromopropane (1.35 g, 11 mmol) - Alkylating agent.
-
-
Procedure:
-
Dissolve the benzoate in solvent. Add K₂CO₃.
-
Add 1-Bromopropane dropwise.
-
Reflux for 6–8 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Validation: The starting material (phenol) will have a lower R_f than the product (ether) due to the loss of the H-bond donor.
-
-
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from cold ethanol if solid, or distill if liquid.
Application Logic: Liquid Crystals
This molecule serves as the "head" group for rod-like liquid crystals. The propoxy tail provides flexibility, while the benzoate core provides rigidity (mesogenic core).
Figure 2: Synthetic pathway illustrating the role of CAS 25662-13-9 as a protected intermediate for mesogenic acids.
Emergency Response & Storage
Storage Hierarchy
-
Primary: Store in tightly sealed glass containers.
-
Environment: Dry, cool area (2–8°C preferred to maintain solid state).
-
Incompatibility: Segregate from strong oxidizers (e.g., nitric acid) and strong bases (which cause hydrolysis).
First Aid Algorithms
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Scientific Rationale: Immediate dilution is required to prevent the hydrolysis of the ester into 4-propoxybenzoic acid on the corneal surface [4].
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol, as it may increase transdermal absorption of the lipophilic ester.
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into drains; esters can be toxic to aquatic life (Chronic Category 3) due to oxygen demand during biodegradation.
References
-
PubChem. (2025).[4] Methyl 4-propylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used as homologue reference for lipophilicity data).
-
MDPI. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link](Reference for Williamson ether synthesis on benzoate esters).
-
ECHA. (2025). Registration Dossier: Benzoate Esters. European Chemicals Agency. Retrieved from [Link](Toxicological mechanisms of benzoate esters).
